molecular formula C13H11N3O4 B5695375 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide

Cat. No.: B5695375
M. Wt: 273.24 g/mol
InChI Key: YYPZROTVEZQVQG-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitro-N-pyridin-4-ylbenzamide is a benzamide derivative characterized by a methoxy (-OCH₃) group at the 4-position, a nitro (-NO₂) group at the 3-position of the benzene ring, and a pyridin-4-ylamide substituent. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating a unique electronic profile that influences its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-12-3-2-9(8-11(12)16(18)19)13(17)15-10-4-6-14-7-5-10/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPZROTVEZQVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330193
Record name 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

319489-24-2
Record name 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide typically involves a multi-step process. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group at the 3-position. This is followed by the conversion of the carboxylic acid group to an amide group through a reaction with pyridin-4-amine. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the nitration and amide formation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Reduction: 4-methoxy-3-amino-N-pyridin-4-ylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyridin-4-yl group may facilitate binding to nucleic acids or proteins, influencing their function and leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide and its analogs:

Compound Name Substituents (Benzamide Core) Pyridine Position Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-OCH₃, 3-NO₂ 4-position ~287.26* High reactivity due to nitro group
4-Methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide 4-CH₃, 3-NO₂ 2-position (methyl-linked) ~299.30* Enhanced lipophilicity from methyl
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide 4-OCH₃, 3-CF₃ 4-position (methyl-linked) ~366.33* Improved metabolic stability (CF₃)
4-Methoxy-N-pyridin-3-yl-benzamide 4-OCH₃, no nitro 3-position 244.25 Reduced reactivity; solubility in organic solvents
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide 3-CH₃, no nitro 4-position (methyl-linked) 334.43 Potential kinase inhibition

*Calculated based on molecular formulas from evidence.

Key Findings:

Trifluoromethyl (CF₃): The CF₃ group in the analog from improves metabolic stability and lipophilicity, making it more suitable for in vivo applications . Methyl vs. Methoxy: Methyl groups (e.g., ) increase lipophilicity but lack the electron-donating effects of methoxy, altering electronic distribution across the benzene ring .

Pyridine Position and Linkage: Pyridin-4-yl derivatives (target compound and ) often exhibit distinct solubility profiles compared to pyridin-2-yl or pyridin-3-yl analogs due to differences in hydrogen-bonding capacity .

Synthetic Challenges :

  • The nitro group in the target compound complicates synthesis, requiring controlled conditions to avoid side reactions (e.g., reduction or explosion risks) .
  • Trifluoromethyl-containing analogs () may require specialized fluorination reagents, increasing production costs .

Research Implications and Limitations

  • Stability Concerns : The nitro group’s instability under physiological conditions (e.g., enzymatic reduction) may limit its utility in drug development compared to CF₃-containing analogs .
  • Comparative Solubility : The absence of a nitro group in 4-methoxy-N-pyridin-3-yl-benzamide () correlates with higher solubility in polar solvents, highlighting trade-offs between reactivity and bioavailability .

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